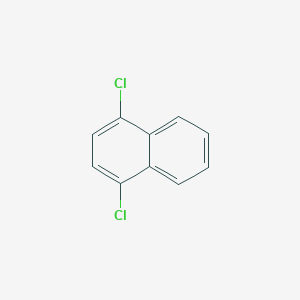

1,4-Dichloronaphthalene

説明

特性

IUPAC Name |

1,4-dichloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPKCYMVSKDOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061999 | |

| Record name | 1,4-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1825-31-6 | |

| Record name | 1,4-Dichloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-DICHLORONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dichloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DICHLORONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91H687K062 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dichloronaphthalene: Physical Properties and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties and chemical structure of 1,4-dichloronaphthalene. The information is presented in a structured format to facilitate easy access and comparison for research, development, and drug discovery applications.

Chemical Structure

This compound is a substituted aromatic hydrocarbon belonging to the naphthalene (B1677914) family. Its structure consists of a naphthalene bicyclic system with two chlorine atoms attached at the first and fourth positions.[1] This substitution pattern significantly influences its chemical and physical properties.

Below is a diagram illustrating the chemical structure of this compound.

Figure 1. Chemical structure of this compound.

The structural identifiers for this compound are summarized in the table below.

| Identifier | Value |

| Molecular Formula | C₁₀H₆Cl₂[2][3] |

| CAS Number | 1825-31-6[2][3] |

| SMILES | C1=CC=C2C(=C1)C(=CC=C2Cl)Cl[2] |

| InChI | InChI=1S/C10H6Cl2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H[2][3] |

Physical Properties

This compound is a white to light yellow crystalline solid or can appear as colorless crystals with a characteristic odor.[4] At room temperature, it exists in a solid state.

The key physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 197.06 g/mol [2] |

| Melting Point | 67-68 °C[1] |

| Boiling Point | 286.7-287 °C at 147 kPa[1] |

| Density | 1.2997 g/cm³ |

| Solubility in Water | 864.9 µg/L at 25 °C[1] |

| Solubility in Organic Solvents | Soluble in benzene, acetone, ether, and ethanol (B145695).[1] Insoluble in water.[5] |

| Appearance | White to light yellow crystalline solid or colorless crystals.[4] |

| Vapor Pressure | 0.00308 mmHg at 25°C[6] |

| Refractive Index | 1.6228 at 76 °C[1] |

Experimental Protocols

This section details the methodologies for the synthesis and determination of the key physical properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves a multi-step process starting from sodium 1-aminonaphthalene-4-sulfonate.[1]

Workflow for the Synthesis of this compound:

Figure 2. Synthesis workflow for this compound.

Detailed Procedure:

-

Diazotization: Dissolve sodium 1-aminonaphthalene-4-sulfonate in water and add concentrated hydrochloric acid. Cool the mixture to 0°C and add sodium nitrite to perform the diazotization.[1]

-

Sandmeyer Reaction: To the diazonium salt solution, add a solution of cuprous chloride in hydrochloric acid. Heat the mixture to facilitate the replacement of the diazonium group with a chlorine atom. After the reaction is complete, cool the mixture, filter the solid product, wash it with water, and dry it below 100°C.[1]

-

First Chlorination: Slowly add the dried sodium 1-chloronaphthalene-4-sulfonate to phosphorus pentachloride and reflux the mixture for 2 hours. Pour the reaction mixture into crushed ice, wash the resulting solid with water, and air dry it to obtain 1-chloronaphthalene-4-sulfonyl chloride.[1]

-

Second Chlorination: Add the 1-chloronaphthalene-4-sulfonyl chloride to phosphorus pentachloride and heat the mixture to 160-165°C for 4 hours. Pour the reaction mixture into crushed ice until it is neutral.[1]

-

Purification: The crude product is purified by distillation under reduced pressure, followed by recrystallization from ethanol to yield the final this compound product.[1]

Determination of Physical Properties

Standard laboratory procedures are employed for the determination of the physical properties of this compound.

Melting Point Determination (Capillary Method): A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube sealed at one end. The capillary tube is then attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a digital melting point apparatus. The temperature is raised slowly, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded as the melting point.

Boiling Point Determination (Thiele Tube Method): For the boiling point determination, a small amount of the liquid sample is placed in a small test tube along with an inverted capillary tube. This assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil. The temperature is raised until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination: To determine the solubility of this compound in a specific solvent, an excess of the solid is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. The saturated solution is then filtered to remove the excess solid, and a known volume of the filtrate is taken. The solvent is evaporated, and the mass of the remaining this compound is measured. The solubility is then calculated and expressed in units such as g/L or mg/mL.

Density Determination: The density of this compound can be determined by measuring the mass of a known volume of the substance. For the solid, this can be done by displacement of a liquid in which it is insoluble. The mass of the solid is measured using an analytical balance. The volume is determined by adding the solid to a graduated cylinder containing a known volume of a non-solvent and observing the volume change. The density is then calculated by dividing the mass by the volume.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook.[3] The fragmentation pattern can provide valuable information about the structure of the molecule.

-

Infrared Spectroscopy (IR): The IR spectrum of this compound is also available from the NIST WebBook, which can be used to identify the functional groups and the aromatic nature of the compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The ¹³C NMR spectrum of this compound has been reported.[2] The chemical shifts of the carbon atoms provide detailed information about the carbon skeleton of the molecule.

-

¹H NMR: While a specific ¹H NMR spectrum for this compound was not found in the initial search, the expected spectrum would show signals corresponding to the six aromatic protons, with their chemical shifts and coupling patterns providing further confirmation of the 1,4-substitution pattern.

-

References

- 1. chembk.com [chembk.com]

- 2. This compound | C10H6Cl2 | CID 15769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Naphthalene, 1,4-dichloro- [webbook.nist.gov]

- 4. CAS 1825-31-6: this compound | CymitQuimica [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Page loading... [wap.guidechem.com]

synthesis of 1,4-Dichloronaphthalene from naphthalene

An In-depth Technical Guide to the Synthesis of 1,4-Dichloronaphthalene from Naphthalene (B1677914)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound from naphthalene, focusing on the core chemical principles, experimental methodologies, and data-driven insights relevant to chemical research and development.

Introduction

This compound is a chlorinated aromatic hydrocarbon consisting of a naphthalene core substituted with two chlorine atoms at the 1 and 4 positions.[1] It serves as a crucial intermediate in the synthesis of various organic compounds, including dyes, pesticides, and fungicides.[1] Its physical form is a colorless to pale yellow solid with a characteristic odor, and it is soluble in organic solvents like ethanol (B145695) and ether but has low solubility in water.[1] The synthesis of this compound primarily involves the direct electrophilic chlorination of naphthalene. This guide will delve into the mechanisms, catalytic influences, experimental procedures, and product analysis associated with this transformation.

Synthesis Pathway: Electrophilic Chlorination

The most common and direct method for synthesizing this compound is the electrophilic aromatic substitution of naphthalene using a chlorinating agent, typically in the presence of a Lewis acid catalyst.

Reaction Mechanism

Naphthalene is more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. The chlorination process proceeds through the attack of an electrophilic chlorine species (Cl⁺), generated from the interaction between the chlorinating agent (e.g., Cl₂) and a catalyst, on the electron-rich naphthalene ring. The attack preferentially occurs at the α-positions (1, 4, 5, and 8) due to the greater stability of the resulting carbocation intermediate (sigma complex) compared to an attack at the β-positions (2, 3, 6, and 7).

The initial chlorination of naphthalene yields 1-chloronaphthalene (B1664548). The second chlorination step is directed by the existing chlorine substituent. While chlorine is a deactivating group, it is an ortho-, para-director. Thus, the incoming electrophile will preferentially add to the 4-position (para) and the 2-position (ortho) of the substituted ring. This leads to a mixture of dichloronaphthalene isomers, with 1,4- and 1,2-dichloronaphthalene (B52898) being significant products. Further chlorination can lead to the formation of trichloro- and tetrachloronaphthalenes.

Catalysis

The choice of catalyst is critical for achieving high selectivity towards this compound. Lewis acids are typically employed to enhance the electrophilicity of the chlorinating agent.

-

Iron and Copper Chlorides : Studies have shown that metal chlorides, particularly copper(II) chloride (CuCl₂) and iron(III) chloride (FeCl₃), are effective catalysts for the electrophilic chlorination of naphthalene.[2][3] These catalysts promote a selective chlorination pattern at the 1 and 4 positions.[2][3][4] Copper(II) chloride has demonstrated high activity over a temperature range of 200–350 °C, while iron(II) and (III) chlorides are highly active in the 200–250 °C range.[2] The catalytic activity is driven by dechlorination-oxychlorination cycles of the metal species.[2][3][4]

The reaction pathway for the catalyzed chlorination of naphthalene is illustrated below.

Caption: Reaction pathway for the synthesis of this compound.

Data Presentation

The efficiency and selectivity of naphthalene chlorination are highly dependent on the catalyst and reaction conditions.

Table 1: Comparison of Catalyst Efficiency at 250 °C

| Catalyst | Relative Chlorination Efficiency |

| CuCl₂·2H₂O | High |

| CuCl | 7.5-fold lower than CuCl₂·2H₂O[2] |

| FeCl₃·6H₂O | 30.2-fold lower than CuCl₂·2H₂O[2] |

| FeCl₂·4H₂O | 34.7-fold lower than CuCl₂·2H₂O[2] |

Note: Efficiency data is derived from studies on polychlorinated naphthalene formation in combustion flue gas, which provides insights into the catalytic activity for the initial chlorination steps.[2]

Table 2: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₆Cl₂[5] |

| Molecular Weight | 197.06 g/mol [5] |

| Melting Point | 67-68 °C |

| Boiling Point | 287-289 °C |

| Appearance | Colorless to pale yellow solid[1] |

| CAS Number | 1825-31-6[5] |

Experimental Protocols

The following sections provide a representative experimental protocol for the synthesis and purification of this compound.

Synthesis of Dichloronaphthalene Isomers

This protocol outlines a general procedure for the direct chlorination of naphthalene in a laboratory setting.

Materials:

-

Naphthalene

-

Anhydrous Iron(III) chloride (FeCl₃) or Copper(II) chloride (CuCl₂)

-

Chlorine gas (Cl₂)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

Water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine and HCl), dissolve naphthalene in CCl₄.

-

Catalyst Addition: Add a catalytic amount of anhydrous FeCl₃ or CuCl₂ to the solution.

-

Chlorination: While stirring the mixture, bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic, and the temperature should be maintained, for example, by using a water bath.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) to observe the consumption of naphthalene and 1-chloronaphthalene and the formation of dichloronaphthalene isomers.

-

Work-up: Once the desired conversion is achieved, stop the chlorine flow and purge the system with nitrogen to remove excess chlorine and HCl.

-

Washing: Transfer the reaction mixture to a separatory funnel and wash it sequentially with 5% NaOH solution and water to remove the catalyst and any remaining acidic gases.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The residue will be a mixture of chlorinated naphthalenes.

Separation and Purification of this compound

Separating the various dichloronaphthalene isomers is challenging due to their similar physical properties.[6] Fractional crystallization is a common method for purification.

Procedure:

-

Initial Crystallization: Dissolve the crude mixture of dichloronaphthalenes in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator. The different isomers will have varying solubilities, allowing for fractional precipitation.

-

Isolation: Collect the precipitated crystals by vacuum filtration.

-

Recrystallization: The collected crystals can be further purified by one or more recrystallization steps to enrich the this compound isomer. The purity of each fraction should be checked by GC or melting point analysis.

The general workflow for the synthesis and purification is visualized below.

Caption: Experimental workflow for this compound synthesis.

Safety Considerations

-

Naphthalene: Is a flammable solid and can be harmful if inhaled or swallowed.

-

Chlorine Gas: Is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

-

Chlorinated Solvents (e.g., CCl₄): Are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment.

-

Lewis Acids (e.g., FeCl₃): Are corrosive and moisture-sensitive.

Conclusion

The synthesis of this compound from naphthalene is a well-established process based on electrophilic aromatic substitution. The key to achieving high yield and selectivity lies in the careful control of reaction conditions and the appropriate choice of catalyst, with copper and iron chlorides being particularly effective. While the direct chlorination produces a mixture of isomers, fractional crystallization can be employed for the purification of the desired this compound. This guide provides the foundational knowledge and procedural outlines for researchers to successfully synthesize and isolate this important chemical intermediate.

References

- 1. CAS 1825-31-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Electrophilic Chlorination of Naphthalene in Combustion Flue Gas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Naphthalene, 1,4-dichloro- [webbook.nist.gov]

- 6. How many positional isomers are possible for dichloronaphthalene? | Filo [askfilo.com]

Spectroscopic Profile of 1,4-Dichloronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,4-Dichloronaphthalene, a compound of interest in various fields of chemical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, structural elucidation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.15 | dd | 8.5, 1.0 | H-5, H-8 |

| 7.65 | dd | 8.5, 7.0 | H-6, H-7 |

| 7.45 | s | - | H-2, H-3 |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 131.6 | C-1, C-4 |

| 130.8 | C-4a, C-8a |

| 128.0 | C-5, C-8 |

| 126.9 | C-6, C-7 |

| 122.9 | C-2, C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic peaks corresponding to its aromatic and halogenated structure.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Weak | Aromatic C-H Stretch |

| 1580 | Medium | Aromatic C=C Stretch |

| 1450 | Medium | Aromatic C=C Stretch |

| 1150 | Strong | C-H in-plane bend |

| 820 | Strong | C-H out-of-plane bend (para-substituted) |

| 780 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound shows a characteristic isotopic pattern due to the presence of two chlorine atoms.[2][3]

Table 4: Mass Spectrometry Data for this compound [2][3]

| m/z | Relative Abundance (%) | Assignment |

| 196 | 100 | [M]⁺ (¹²C₁₀H₆³⁵Cl₂) |

| 198 | 65 | [M+2]⁺ (¹²C₁₀H₆³⁵Cl³⁷Cl) |

| 200 | 10 | [M+4]⁺ (¹²C₁₀H₆³⁷Cl₂) |

| 161 | ~20 | [M-Cl]⁺ |

| 126 | ~30 | [M-2Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

4.1 NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of about 0.6-0.7 mL. The choice of solvent depends on the solubility of the compound and the desired spectral window.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

4.2 IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded. The sample pellet is then placed in the sample holder, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

4.3 Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples. For GC-MS, the sample is first dissolved in a suitable volatile solvent.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid chemical sample like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Environmental Fate and Persistence of 1,4-Dichloronaphthalene

Introduction

1,4-Dichloronaphthalene (1,4-DCN) is a chlorinated aromatic hydrocarbon belonging to the group of polychlorinated naphthalenes (PCNs). These compounds are recognized for their high hydrophobicity, thermal stability, and resistance to degradation. Historically, PCNs have been used in applications such as engine oil additives, heat exchange fluids, flame retardants, cable insulation, and wood preservatives.[1] Due to its chemical properties, 1,4-DCN is characterized by its potential for environmental persistence and toxicity.[2] As a member of a class of compounds listed as persistent organic pollutants (POPs) candidates, understanding the environmental fate, transport, and persistence of 1,4-DCN is critical for assessing its ecological risk and developing potential remediation strategies.[1][3]

This technical guide provides a comprehensive overview of the current scientific understanding of this compound's behavior in the environment, tailored for researchers, scientists, and environmental professionals.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. Key properties of this compound are summarized in the table below. Its very low water solubility and high octanol-water partition coefficient (LogP) indicate a strong tendency to partition from aqueous phases into organic media, such as soil organic carbon and biological lipids.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆Cl₂ | [3][4][5] |

| Molecular Weight | 197.06 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow solid; white crystals | [2][6] |

| Melting Point | 67 - 68 °C | [6] |

| Boiling Point | ~287 - 303 °C | |

| Vapor Pressure | 0.00308 mmHg at 25 °C | |

| Water Solubility | 0.865 mg/L at 25 °C | |

| LogP (XlogP) | 4.7 | [7] |

Environmental Fate and Transport

The fate of 1,4-DCN in the environment is determined by a combination of transport and degradation processes, including abiotic and biotic pathways.

Abiotic Degradation

Abiotic degradation involves chemical transformation without the intervention of living organisms, primarily through hydrolysis and photolysis.

-

Hydrolysis: Chlorinated aromatic hydrocarbons like 1,4-DCN are generally resistant to hydrolysis under typical environmental pH and temperature conditions. The carbon-chlorine bonds on the aromatic ring are stable, and significant hydrolysis is not expected to be a major degradation pathway.

-

Photolysis: In the atmosphere or sunlit surface waters, 1,4-DCN may undergo photodegradation. This process typically involves the reaction of the compound with photochemically generated hydroxyl radicals (•OH).[8] While this is a potential degradation route for many aromatic compounds, specific experimental rate constants and environmental half-lives for the photodegradation of 1,4-DCN are not well-documented in available literature.

Biotic Degradation

Biodegradation is a key process for the environmental breakdown of persistent organic pollutants. Studies have shown that certain microorganisms are capable of metabolizing 1,4-DCN.

A strain of Pseudomonas sp. HY, isolated from activated sludge, has demonstrated the ability to degrade 1,4-DCN.[1] The degradation proceeds through an initial dioxygenase attack on the aromatic ring, leading to a series of hydroxylated and chlorinated intermediates.[1][9] Identified metabolites include dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene (B1677914), dichlorinated naphthol, and dichlorinated salicylic (B10762653) acid.[1][9] Interestingly, the degradation process by this strain did not appear to involve the removal of chloride ions, and the metabolites did not support bacterial growth, suggesting a co-metabolic or detoxification process rather than utilization as a primary energy source.[9]

The degradation pathway is analogous to the well-established pathways for naphthalene and other chlorinated aromatic compounds, which involve ring hydroxylation followed by ring cleavage.[10][11]

Quantitative data from a biodegradation study with Pseudomonas sp. HY are summarized below.

| Initial 1,4-DCN Conc. | Time for 98% Removal | Reference |

| 10 mg/L | 48 hours | [1][9][12][13] |

| 20 mg/L | 144 hours | [1][9][12][13] |

Mobility and Sorption

The mobility of 1,4-DCN in the environment is low due to its high hydrophobicity and low water solubility.

-

Sorption: In soil and aquatic environments, 1,4-DCN is expected to strongly adsorb to soil organic matter and sediment.[14] This partitioning behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc).[15][16] A high LogP value, such as 4.7 for 1,4-DCN, is strongly correlated with a high Koc value (typically Log Koc > 4.0), indicating immobility in soil.[7][14] Sorption to soil and sediment particles reduces its concentration in the aqueous phase, limiting its transport via groundwater or surface water runoff but also making it more persistent as it becomes less bioavailable to degrading microorganisms.

-

Volatilization: With a measurable vapor pressure, 1,4-DCN can volatilize from soil surfaces and water bodies into the atmosphere, which can be a significant transport pathway.

Bioaccumulation

The high LogP value of 1,4-DCN suggests a significant potential for bioaccumulation in aquatic and terrestrial organisms. Chemicals with a LogP > 3 are generally considered to have the potential to accumulate in the fatty tissues of organisms. This can lead to biomagnification through the food chain, posing a risk to higher trophic level organisms.

Environmental Persistence

Based on its chemical structure and physicochemical properties, this compound is classified as a persistent environmental pollutant.

-

In Soil and Sediment: Due to strong sorption to organic matter, 1,4-DCN is expected to have a long half-life in soil and sediment.[14] This sequestration can protect it from both biotic and abiotic degradation processes, leading to its long-term persistence in these compartments.

-

In Water: In the aqueous phase, the persistence of 1,4-DCN is a balance between biodegradation, volatilization, and partitioning to suspended solids and sediment. While microbial degradation can occur, the rates can be slow, especially at higher concentrations.[12][13]

-

In Air: Atmospheric 1,4-DCN is subject to photodegradation, which is likely its primary removal mechanism in the air. However, its semi-volatile nature allows for potential long-range atmospheric transport before degradation or deposition occurs.

Experimental Protocols

Protocol for Biodegradation of 1,4-DCN by Pseudomonas sp. HY

This protocol is based on the methodology described in the study of the metabolic degradation of 1,4-DCN by Pseudomonas sp. HY.[12]

-

Microorganism and Inoculum Preparation:

-

Strain: Pseudomonas sp. HY, previously isolated from activated sludge of a landfill leachate treatment plant.[12]

-

Enrichment: The strain was enriched over a two-month period in an inorganic culture medium containing decreasing concentrations of naphthalene (from 1000 to 50 mg/L) and increasing concentrations of 1,4-DCN (from 10 to 80 mg/L).[12]

-

Inoculum Culture: The strain is grown in a basal salts medium with a suitable carbon source (e.g., naphthalene) until it reaches the exponential growth phase. The cells are then harvested by centrifugation, washed with a sterile phosphate (B84403) buffer, and resuspended to a specific optical density (e.g., OD₆₀₀) to serve as the inoculum.

-

-

Degradation Experiment:

-

Medium: A sterile, inorganic mineral salts medium is prepared in Erlenmeyer flasks.

-

Substrate Addition: 1,4-DCN is added from a concentrated stock solution (in a suitable solvent like acetone, with a solvent control flask included) to achieve the desired initial concentrations (e.g., 10 mg/L and 20 mg/L).[12]

-

Inoculation: The prepared medium is inoculated with the washed Pseudomonas sp. HY cell suspension.

-

Incubation: Flasks are incubated on an orbital shaker (e.g., 180 rpm) at a controlled temperature (e.g., 25 °C) in the dark to prevent photodegradation.[12]

-

Sampling: Aliquots of the culture are withdrawn aseptically at regular time intervals (e.g., 0, 12, 24, 48, 72, 144 hours) for analysis.

-

-

Analytical Procedure:

-

Extraction: Liquid samples are extracted with an appropriate organic solvent (e.g., n-hexane or dichloromethane). The sample is typically acidified before extraction to ensure the protonation of any acidic metabolites.

-

Analysis: The extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the remaining 1,4-DCN and its metabolites.[1][9]

-

Quantification: A calibration curve is generated using authentic standards of 1,4-DCN. The concentration in the samples is determined by comparing the peak area to the calibration curve.

-

General Workflow for Analysis of 1,4-DCN in Environmental Samples

The analysis of semi-volatile organic compounds like 1,4-DCN from environmental matrices follows a standard procedure involving extraction, cleanup, and instrumental analysis.[17]

Conclusion

This compound is a persistent organic pollutant whose environmental fate is characterized by low mobility and slow degradation. Its strong affinity for organic matter leads to its accumulation in soil and sediments, where it can remain for long periods. While biodegradation by certain microorganisms like Pseudomonas sp. has been demonstrated, the process can be slow and may not lead to complete mineralization. Its high lipophilicity suggests a significant potential for bioaccumulation, posing a risk to ecosystems. The data presented in this guide underscore the environmental persistence of 1,4-DCN and highlight the need for continued research into its long-term ecological impacts and potential remediation technologies.

References

- 1. Metabolic Degradation of this compound by Pseudomonas sp. HY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 1825-31-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C10H6Cl2 | CID 15769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Naphthalene, 1,4-dichloro- [webbook.nist.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. accustandard.com [accustandard.com]

- 7. PubChemLite - this compound (C10H6Cl2) [pubchemlite.lcsb.uni.lu]

- 8. Chemical behavior of phthalates under abiotic conditions in landfills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic Degradation of this compound by Pseudomonas sp. HY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Degradation of 1,4-dichlorobenzene by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Naphthalene Degradation Pathway [eawag-bbd.ethz.ch]

- 12. Metabolic Degradation of this compound by Pseudomonas sp. HY [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. chemsafetypro.com [chemsafetypro.com]

- 15. log KOC - ECETOC [ecetoc.org]

- 16. ladwp.com [ladwp.com]

- 17. env.go.jp [env.go.jp]

Microbial Degradation of 1,4-Dichloronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial degradation pathways of 1,4-Dichloronaphthalene (1,4-DCN), a persistent environmental pollutant. The document outlines the key microorganisms, enzymatic processes, and metabolic intermediates involved in its biodegradation. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and development in bioremediation and related fields.

Introduction

This compound (1,4-DCN) is a chlorinated polycyclic aromatic hydrocarbon (cPAH) that poses significant environmental concerns due to its toxicity and persistence. Microbial degradation offers a promising and environmentally sustainable approach for the remediation of 1,4-DCN contaminated sites. This guide focuses on the aerobic degradation pathway of 1,4-DCN, primarily elucidated through studies on Pseudomonas species.

Microbial Degradation Pathway of this compound

The aerobic microbial degradation of 1,4-DCN is initiated by a multi-component enzyme system, analogous to the well-characterized naphthalene (B1677914) degradation pathway. The process involves the initial oxidation of the aromatic ring, followed by dehydrogenation, ring cleavage, and subsequent metabolism of the resulting intermediates.

A key organism implicated in the breakdown of 1,4-DCN is Pseudomonas sp. HY, which has been shown to effectively degrade this compound.[1][2][3] The proposed metabolic pathway involves the following key steps:

-

Initial Dioxygenation: The degradation is initiated by a naphthalene dioxygenase (NDO) , a multi-component enzyme that incorporates both atoms of molecular oxygen into the aromatic ring of 1,4-DCN. This results in the formation of a chlorinated cis-dihydrodiol.

-

Dehydrogenation: The cis-dihydrodiol is then acted upon by a cis-dihydrodiol dehydrogenase , which oxidizes the dihydrodiol to form a dichlorinated dihydroxynaphthalene (a catechol-like intermediate).

-

Ring Cleavage: The aromatic ring of the dichlorinated dihydroxynaphthalene is subsequently cleaved by a dioxygenase . This is a critical step that opens up the aromatic structure, making it amenable to further degradation.

-

Further Metabolism: The ring-cleavage product is further metabolized through a series of enzymatic reactions, leading to the formation of intermediates such as dichlorinated salicylic (B10762653) acid.[1][2][3] These intermediates are then channeled into central metabolic pathways.

Identified Metabolites

Studies utilizing gas chromatography-mass spectrometry (GC-MS) have identified several key metabolites during the degradation of 1,4-DCN by Pseudomonas sp. HY.[1][2][3] These include:

-

Dihydroxy-dichloro-naphthalene

-

Epoxy-dichlorinated naphthalene

-

Dichlorinated naphthol

-

Dichlorinated salicylic acid

The presence of these intermediates supports the proposed degradation pathway.

Quantitative Data on this compound Degradation

The degradation of 1,4-DCN by Pseudomonas sp. HY has been quantified under different initial concentrations. The following tables summarize the key findings.

| Initial 1,4-DCN Concentration (mg/L) | Time for 98% Removal (hours) | Reference |

| 10 | 48 | [1][2][3] |

| 20 | 144 | [1][2][3] |

Table 1: Degradation Rates of this compound by Pseudomonas sp. HY

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the microbial degradation of this compound.

Isolation and Enrichment of 1,4-DCN Degrading Microorganisms

Objective: To isolate and enrich for bacterial strains capable of degrading 1,4-DCN.

Protocol:

-

Sample Collection: Collect soil or water samples from a site contaminated with polycyclic aromatic hydrocarbons.

-

Enrichment Culture:

-

Prepare a mineral salts medium (MSM). A typical composition is provided in the Pseudomonas sp. HY study.[1]

-

Add 1,4-DCN as the sole carbon source at an initial concentration of 10 mg/L.

-

Inoculate 100 mL of the medium in a 250 mL flask with 1 g of soil or 1 mL of water from the contaminated site.

-

Incubate at 30°C on a rotary shaker at 150 rpm for 7-14 days.

-

-

Sub-culturing:

-

After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with 1,4-DCN.

-

Repeat this transfer at least three times to enrich for bacteria capable of degrading the target compound.

-

-

Isolation of Pure Cultures:

-

Plate serial dilutions of the final enrichment culture onto MSM agar (B569324) plates with 1,4-DCN supplied as the sole carbon source (e.g., by coating the plate lid with a 1,4-DCN solution in a volatile solvent).

-

Incubate the plates at 30°C until colonies appear.

-

Isolate distinct colonies and purify them by repeated streaking on fresh plates.

-

-

Identification of Isolates:

-

Identify the purified bacterial isolates using 16S rRNA gene sequencing.

-

Biodegradation Assay

Objective: To quantify the degradation of 1,4-DCN by the isolated microbial strains.

Protocol:

-

Inoculum Preparation:

-

Grow the isolated bacterial strain in a suitable liquid medium (e.g., Luria-Bertani broth) to the mid-exponential phase.

-

Harvest the cells by centrifugation, wash them with a sterile phosphate (B84403) buffer, and resuspend them in the buffer to a desired optical density (e.g., OD600 of 1.0).

-

-

Biodegradation Experiment:

-

Set up replicate flasks containing MSM with a known initial concentration of 1,4-DCN (e.g., 10 mg/L).

-

Inoculate the flasks with the prepared bacterial suspension.

-

Include abiotic control flasks (without inoculum) to account for any non-biological degradation.

-

Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm) in the dark to prevent photodegradation.

-

-

Sampling and Analysis:

-

At regular time intervals (e.g., 0, 12, 24, 48, 72, 96 hours), withdraw samples from each flask.

-

Extract the remaining 1,4-DCN from the samples using a suitable organic solvent (e.g., n-hexane or dichloromethane).

-

Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of the parent compound.

-

Calculate the degradation rate and percentage of degradation over time.

-

Metabolite Identification

Objective: To identify the intermediate products formed during the degradation of 1,4-DCN.

Protocol:

-

Sample Preparation:

-

From the biodegradation assay, collect samples at time points where significant degradation has occurred but before complete disappearance of the parent compound.

-

Centrifuge the samples to remove bacterial cells.

-

-

Extraction of Metabolites:

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate) to isolate the metabolites.

-

Concentrate the extract under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Analyze the concentrated extract using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Use a suitable capillary column for the separation of aromatic compounds.

-

Operate the mass spectrometer in full-scan mode to obtain the mass spectra of the eluted peaks.

-

Compare the obtained mass spectra with spectral libraries (e.g., NIST) and with the mass spectra of authentic standards (if available) to tentatively identify the metabolites.

-

For polar metabolites, a derivatization step (e.g., silylation) may be necessary to improve their volatility for GC-MS analysis.

-

Visualizations

Proposed Microbial Degradation Pathway of this compound

Caption: Proposed aerobic degradation pathway of this compound.

Experimental Workflow for Studying Microbial Degradation

Caption: General workflow for studying microbial degradation of 1,4-DCN.

Conclusion

The microbial degradation of this compound, particularly by Pseudomonas species, represents a viable strategy for the bioremediation of contaminated environments. This guide has summarized the current understanding of the degradation pathway, provided quantitative data, and detailed experimental protocols to aid researchers in this field. Further research is warranted to fully elucidate the enzymatic and genetic basis of 1,4-DCN degradation, which will be instrumental in developing more effective and robust bioremediation technologies.

References

An In-depth Technical Guide to the Chemical Reactivity and Reaction Mechanisms of 1,4-Dichloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichloronaphthalene is a chlorinated aromatic hydrocarbon with a naphthalene (B1677914) backbone. Its chemical structure, featuring two chlorine atoms on the aromatic rings, imparts a unique reactivity profile, making it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the chemical reactivity and reaction mechanisms of this compound, with a focus on its applications in research and drug development. The information is presented to be a valuable resource for scientists working with this compound, offering insights into its functionalization and potential for creating novel molecular architectures.

Chemical Properties

This compound is a solid at room temperature with a molecular formula of C₁₀H₆Cl₂. It is generally soluble in common organic solvents. The chlorine atoms at the 1 and 4 positions influence the electron density of the naphthalene ring system, making it susceptible to various chemical transformations.

Key Reaction Mechanisms and Experimental Protocols

The reactivity of this compound is characterized by its participation in several key reaction types, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reduction. The following sections detail these reactions, providing mechanistic insights and, where available, experimental protocols.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are not extensively documented in readily available literature, its structure as an aryl chloride suggests its suitability as a substrate in these transformations. The reactivity of aryl chlorides in such reactions is often lower than that of the corresponding bromides or iodides, and thus may require more specialized catalytic systems.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide. This reaction is a versatile method for the formation of biaryl structures.

-

General Reaction Scheme:

(where Ar-X is the aryl halide, and Ar'-B(OR)₂ is the organoboron compound)

b) Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This is a crucial reaction for the synthesis of substituted alkynes.

-

General Reaction Scheme:

(where Ar-X is the aryl halide, and H-C≡C-R is the terminal alkyne)

c) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. It is a key method for the preparation of arylamines.

-

General Reaction Scheme:

(where Ar-X is the aryl halide, and HNR¹R² is a primary or secondary amine)

d) Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

-

General Reaction Scheme:

(where Ar-X is the aryl halide, and R-CH=CH₂ is an alkene)

Logical Relationship of Palladium-Catalyzed Cross-Coupling Reactions

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of aryl halides. The presence of two chlorine atoms on the naphthalene ring of this compound, particularly when activated by electron-withdrawing groups, can facilitate the displacement of one or both chlorine atoms by nucleophiles.

A notable example is the synthesis of 2,3-diaminonaphthalene-1,4-dione (B3047323) from 2,3-dichloronaphthalene-1,4-dione, which proceeds via a Gabriel-type reaction with potassium phthalimide (B116566) followed by hydrazinolysis.[1] This suggests that the chloro substituents on a naphthalene core are susceptible to nucleophilic attack, especially when the ring is rendered electron-deficient.

General Reaction Pathway for SNAr

Caption: General mechanism for nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 2,3-Diaminonaphthalene-1,4-dione from a Dichloronaphthalene Precursor [1]

This protocol describes the synthesis of a diaminonaphthoquinone from a dichloronaphthoquinone, illustrating the feasibility of nucleophilic substitution on a related naphthalene system.

-

Step 1: Phthalimide Substitution: 2,3-Dichloronaphthalene-1,4-dione is reacted with potassium phthalimide in acetonitrile.

-

Step 2: Hydrazinolysis: The resulting intermediate is treated with hydrazine (B178648) hydrate (B1144303) to yield 2,3-diaminonaphthalene-1,4-dione.

Quantitative Data Summary Table

| Reactant | Reagent | Product | Yield | Reference |

| 2,3-Dichloronaphthalene-1,4-dione | 1. Potassium phthalimide2. Hydrazine hydrate | 2,3-Diaminonaphthalene-1,4-dione | Good | [1] |

Reduction Reactions

The chlorine atoms of this compound can be removed through reduction reactions, leading to the formation of naphthalene or partially dechlorinated products.

a) Dehalogenation

Catalytic hydrogenation or the use of reducing agents can effect the removal of chlorine atoms. The reduction of disubstituted naphthalenes has been achieved using potassium-graphite intercalate (C₈K) in tetrahydrofuran (B95107) at 0°C.[2] This method offers an alternative to Birch-type reductions.

Experimental Workflow for Reductive Dechlorination

Caption: Experimental workflow for the reduction of this compound.

Quantitative Data Summary Table

| Reactant | Reagent/Conditions | Major Product | Yield | Reference |

| Disubstituted Naphthalenes | C₈K, THF, 0°C | Dihydro products | Not specified | [2] |

Electrophilic Aromatic Substitution

The naphthalene ring system can undergo electrophilic aromatic substitution, although the presence of deactivating chloro groups may require harsher reaction conditions compared to unsubstituted naphthalene. The directing effects of the chlorine atoms will influence the position of substitution.

A patent describes the bromination of this compound-8-sulfonic acid with bromine at about 60°C to yield 1,4-dichloro-8-bromonaphthalene.[3] This indicates that electrophilic halogenation is a feasible transformation for this class of compounds.

Experimental Protocol: Bromination of a this compound Derivative [3]

-

Dissolution and Acidification: The sodium salt of this compound-8-sulfonic acid is dissolved in water and acidified with hydrochloric acid.

-

Bromination: Bromine is added to the stirred solution at approximately 60°C.

-

Isolation: The crystalline precipitate of 1,4-dichloro-8-bromonaphthalene is filtered and washed.

Quantitative Data Summary Table

| Reactant | Reagent/Conditions | Product | Yield | Reference |

| Sodium salt of this compound-8-sulfonic acid | Bromine, 60°C | 1,4-dichloro-8-bromonaphthalene | Not specified | [3] |

Conclusion

This compound exhibits a diverse range of chemical reactivity, making it a valuable starting material for the synthesis of a variety of functionalized naphthalene derivatives. Its participation in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and reductions opens up numerous avenues for the construction of complex molecules. While specific experimental data for this compound itself is not always readily available, the general principles of these reaction mechanisms, coupled with the examples from closely related structures, provide a strong foundation for researchers to design and execute synthetic strategies. This guide serves as a foundational resource for scientists in academia and industry, aiming to stimulate further investigation into the rich chemistry of this versatile compound.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 1,4-Dichloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characteristics of 1,4-dichloronaphthalene. Despite extensive searches of crystallographic databases, an experimentally determined crystal structure for this compound has not been publicly reported. In light of this, the following guide presents theoretically derived data on its molecular geometry, alongside a detailed examination of the experimentally determined crystal structure of the closely related compound, this compound-2,3-diol. This guide also outlines a general experimental protocol for the determination of crystal structures of small organic molecules using single-crystal X-ray diffraction.

Molecular Geometry of this compound (Theoretical Data)

In the absence of experimental crystallographic data, computational chemistry methods, such as Density Functional Theory (DFT), can provide valuable insights into the molecular geometry of this compound. The following tables summarize the predicted bond lengths and angles. It is crucial to note that these values are the result of computational modeling and await experimental verification.

Table 1: Theoretical Bond Lengths for this compound

| Bond | Predicted Length (Å) |

| C-Cl | 1.74 |

| C-C (aromatic) | 1.37 - 1.43 |

| C-H | 1.08 |

Table 2: Theoretical Bond Angles for this compound

| Angle | Predicted Angle (°) |

| C-C-C (in ring) | 118 - 122 |

| C-C-Cl | 119 - 121 |

| C-C-H | 119 - 121 |

Crystal Structure of this compound-2,3-diol (Experimental Data)

The crystal structure of this compound-2,3-diol, a derivative of the target compound, has been determined by single-crystal X-ray diffraction. This data offers a valuable reference for understanding the crystallographic properties of dichlorinated naphthalene (B1677914) systems. The compound crystallizes in the orthorhombic space group P212121 with four molecules per unit cell.[1]

Table 3: Crystallographic Data for this compound-2,3-diol [1]

| Parameter | Value |

| Chemical Formula | C₁₀H₆Cl₂O₂ |

| Molecular Weight | 229.06 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.0037(4) |

| b (Å) | 11.589(1) |

| c (Å) | 15.546(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 901.5(2) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.688 |

| Absorption Coefficient (mm⁻¹) | 0.624 |

| F(000) | 464 |

Table 4: Selected Experimental Bond Lengths for this compound-2,3-diol

| Bond | Length (Å) |

| Cl(1)-C(1) | 1.734(2) |

| Cl(2)-C(4) | 1.731(2) |

| O(1)-C(2) | 1.361(2) |

| O(2)-C(3) | 1.350(3) |

| C(1)-C(9) | 1.361(3) |

| C(4)-C(10) | 1.405(3) |

Table 5: Selected Experimental Bond Angles for this compound-2,3-diol

| Angle | Angle (°) |

| C(9)-C(1)-Cl(1) | 118.1(2) |

| C(10)-C(4)-Cl(2) | 119.7(2) |

| C(3)-C(2)-O(1) | 119.4(2) |

| C(2)-C(3)-O(2) | 114.7(2) |

| C(1)-C(9)-C(8) | 119.6(2) |

| C(5)-C(10)-C(4) | 119.6(2) |

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small organic molecule like this compound generally follows the protocol of single-crystal X-ray diffraction.[2][3][4] This non-destructive analytical technique provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[3]

Synthesis and Crystallization

A suitable synthesis method for this compound involves the diazotization of 1-amino-4-chloronaphthalene (B145723) followed by a Sandmeyer reaction with cuprous chloride. High-purity single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent, such as ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture. The ideal crystals for analysis are well-formed, optically clear, and free of defects, with dimensions typically in the range of 0.1 to 0.3 mm.[3]

Data Collection

A selected single crystal is mounted on a goniometer head.[3] Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is maintained at a constant low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal degradation. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.[3] This model is subsequently refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic coordinates, and anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the observed data.

Visualizations

Experimental Workflow for Crystal Structure Determination

References

A Comprehensive Technical Guide to the Thermochemical Properties of 1,4-Dichloronaphthalene and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermochemical data available for the ten isomers of dichloronaphthalene. Understanding these properties is crucial for a wide range of applications, from environmental fate assessment to the development of novel pharmaceuticals and materials. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows.

Introduction to Dichloronaphthalene Isomers

Dichloronaphthalenes are a group of ten positional isomers with the chemical formula C₁₀H₆Cl₂. The positions of the two chlorine atoms on the naphthalene (B1677914) ring structure significantly influence their physicochemical and thermochemical properties. These compounds have been used in various industrial applications and can be formed as byproducts in certain chemical processes. A comprehensive understanding of their thermochemical behavior is essential for predicting their stability, reactivity, and environmental distribution.

Thermochemical Data of Dichloronaphthalene Isomers

The following tables summarize the available quantitative thermochemical data for the ten isomers of dichloronaphthalene. The data has been compiled from a variety of experimental and computational studies.

Table 1: Enthalpy of Formation, Fusion, and Vaporization of Dichloronaphthalene Isomers

| Isomer | Enthalpy of Formation (Gas, kJ/mol) | Enthalpy of Fusion (kJ/mol) | Enthalpy of Vaporization (kJ/mol) | Method |

| 1,2-Dichloronaphthalene | - | - | 60.7 (at 373 K)[1] | Gas Chromatography[1] |

| 1,3-Dichloronaphthalene | - | - | - | - |

| 1,4-Dichloronaphthalene | - | - | 14.0 kcal/mol (58.6 kJ/mol) (at 373 K)[2] | Gas Chromatography[2] |

| 1,5-Dichloronaphthalene | - | - | - | - |

| 1,6-Dichloronaphthalene | - | - | - | - |

| 1,7-Dichloronaphthalene | - | - | - | - |

| 1,8-Dichloronaphthalene | 123.45 | 20.33 | 51.86 | Joback Method (Calculated) |

| 2,3-Dichloronaphthalene | 123.45[3] | 20.33[3] | - | Joback Method (Calculated)[3] |

| 2,6-Dichloronaphthalene | - | - | - | - |

| 2,7-Dichloronaphthalene (B1605514) | 123.45[4] | 20.33[4] | 51.86[4] | Joback Method (Calculated)[4] |

Table 2: Physical Properties of Dichloronaphthalene Isomers

| Isomer | Melting Point (°C) | Boiling Point (°C) |

| 1,2-Dichloronaphthalene | - | - |

| 1,3-Dichloronaphthalene | 62.3[5] | 291[5] |

| This compound | 67.5[6] | 293.1[6] |

| 1,5-Dichloronaphthalene | 107 | - |

| 1,6-Dichloronaphthalene | 44-45 | - |

| 1,7-Dichloronaphthalene | - | - |

| 1,8-Dichloronaphthalene | - | - |

| 2,3-Dichloronaphthalene | - | - |

| 2,6-Dichloronaphthalene | 140.5[7] | 285.7[7] |

| 2,7-Dichloronaphthalene | - | 298.2[8] |

Experimental and Computational Methodologies

A variety of experimental and computational techniques are employed to determine the thermochemical properties of dichloronaphthalene isomers.

Experimental Protocols

1. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for determining the enthalpy of fusion (melting) and identifying phase transitions.

-

Principle: A sample of the dichloronaphthalene isomer and an inert reference material are heated or cooled at a constant rate. The difference in heat flow to the sample and reference is measured, which corresponds to the energy absorbed or released during a thermal event.

-

Typical Procedure:

-

A small, accurately weighed sample (typically 1-5 mg) of the dichloronaphthalene isomer is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is recorded as a function of temperature.

-

The enthalpy of fusion is calculated by integrating the area of the melting peak.

-

A study on polychlorinated naphthalenes (PCNs) utilized DSC to determine melting points and enthalpies of fusion for thirteen PCN congeners. While the specific data for all dichloronaphthalene isomers were not detailed in the provided information, this study highlights the applicability of DSC for obtaining such crucial thermochemical data.

2. Knudsen Effusion Mass Spectrometry (KEMS)

Knudsen Effusion Mass Spectrometry (KEMS) is a technique used to measure the vapor pressure of a substance, from which the enthalpy of sublimation can be derived.

-

Principle: A sample is placed in a Knudsen cell, which is a small, heated container with a tiny orifice. In a high vacuum, the molecules effusing from the orifice form a molecular beam that is then analyzed by a mass spectrometer. The rate of mass loss is proportional to the vapor pressure.

-

Typical Procedure:

-

A small amount of the dichloronaphthalene isomer is placed in the Knudsen cell.

-

The cell is heated to a specific temperature in a high-vacuum chamber.

-

The effusing vapor is ionized and detected by a mass spectrometer, allowing for the identification and quantification of the gaseous species.

-

The ion intensity is related to the partial pressure of the species in the cell.

-

By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.

-

Computational Methods

1. Joback Method

The Joback method is a group-contribution method used to estimate various thermochemical and physical properties of pure organic compounds from their molecular structure.

-

Principle: The method assumes that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups. Each functional group has a specific numerical contribution to the overall property.

-

Application: The enthalpy of formation, enthalpy of fusion, and enthalpy of vaporization for 1,8-dichloronaphthalene, 2,3-dichloronaphthalene, and 2,7-dichloronaphthalene have been calculated using this method.[3][4]

2. Advanced Computational Chemistry

Modern computational chemistry methods, such as G3X model chemistry, Density Functional Theory (DFT), and second-order Møller-Plesset (MP2) theory, are also employed to predict the gas-phase thermodynamic properties of polychlorinated naphthalenes. These methods can provide accurate estimations of enthalpies of formation and other properties, particularly when experimental data is scarce.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general experimental workflows for determining key thermochemical properties of dichloronaphthalene isomers.

Conclusion

This technical guide provides a consolidated overview of the currently available thermochemical data for this compound and its isomers. While a combination of experimental and computational data exists, there are notable gaps in the experimental values for many of the isomers. Further experimental studies, particularly utilizing techniques like Differential Scanning Calorimetry and Knudsen Effusion Mass Spectrometry, are necessary to provide a complete and robust thermochemical dataset for all ten dichloronaphthalene isomers. Such data is invaluable for accurate modeling of their behavior in various scientific and industrial contexts.

References

- 1. Naphthalene, 1,2-dichloro- [webbook.nist.gov]

- 2. Naphthalene, 1,4-dichloro- [webbook.nist.gov]

- 3. Naphthalene, 2,3-dichloro- (CAS 2050-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chemeo.com [chemeo.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. DICHLORONAPTHALENE | CAS#:2198-77-8 | Chemsrc [chemsrc.com]

Methodological & Application

Application Notes and Protocols for 1,4-Dichloronaphthalene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-dichloronaphthalene as a versatile intermediate in modern organic synthesis. The following sections detail its application in key cross-coupling reactions and amination processes, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the development of novel compounds for pharmaceutical and materials science applications.

Introduction to this compound as a Synthetic Intermediate

This compound is an aromatic organic compound characterized by a naphthalene (B1677914) backbone with two chlorine atoms substituted at the 1 and 4 positions.[1][2] Its chemical structure allows for sequential or double displacement of the chlorine atoms, making it a valuable building block for the synthesis of a variety of complex organic molecules. The two chlorine atoms offer reactive sites for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of pharmaceuticals and functional materials.[3][4] This document focuses on two of the most powerful and widely used synthetic methodologies employing aryl halides: the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura coupling is a highly efficient method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex.[5] This reaction is instrumental in the synthesis of biaryls, styrenes, and polyolefins. In the context of this compound, a double Suzuki-Miyaura coupling can be employed to synthesize 1,4-diaryl- or 1,4-divinylnaphthalenes, which are scaffolds of interest in materials science.

Quantitative Data for Double Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 12 | ~85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | dppf (3) | K₂CO₃ | 1,4-Dioxane | 100 | 8 | ~90 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |

Experimental Protocol: Synthesis of 1,4-Diphenylnaphthalene

This protocol describes a general procedure for the double Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 mmol, 197 mg)

-

Phenylboronic acid (2.5 mmol, 305 mg)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 mmol, 46 mg)

-

Potassium Carbonate (K₂CO₃, 4.0 mmol, 552 mg)

-

Toluene (10 mL)

-

Ethanol (2 mL)

-

Water (2 mL)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene, ethanol, and water to the flask.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80 °C in a preheated oil bath and stir vigorously for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford 1,4-diphenylnaphthalene.

Suzuki-Miyaura Coupling Workflow

Caption: Experimental workflow for the synthesis of 1,4-diphenylnaphthalene.

Palladium-Catalyzed Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[3][4] This reaction is a powerful tool for the synthesis of aryl amines from aryl halides. This compound can undergo a double Buchwald-Hartwig amination to yield 1,4-diaminonaphthalene derivatives, which are important precursors for dyes and polymers.

Quantitative Data for Double Buchwald-Hartwig Amination

The following table provides representative data for the double Buchwald-Hartwig amination of this compound with a primary amine. The conditions and yields are based on general protocols for similar dihaloarenes.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline (B41778) | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 18 | ~80 |

| 2 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | ~75 |

| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 16 | ~82 |

Experimental Protocol: Synthesis of N1,N4-Diphenylnaphthalene-1,4-diamine

This protocol outlines a general procedure for the double Buchwald-Hartwig amination of this compound with aniline.

Materials:

-

This compound (1.0 mmol, 197 mg)

-

Aniline (2.2 mmol, 205 mg, 0.20 mL)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

XPhos (0.04 mmol, 19 mg)

-

Sodium tert-butoxide (NaOt-Bu, 2.4 mmol, 231 mg)

-

Anhydrous Toluene (10 mL)

-

Ethyl acetate

-

Saturated aqueous ammonium (B1175870) chloride

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In an oven-dried Schlenk tube, combine Pd(OAc)₂, XPhos, and NaOt-Bu.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add this compound and aniline to the tube.

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C in a preheated oil bath for 18 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N1,N4-diphenylnaphthalene-1,4-diamine.